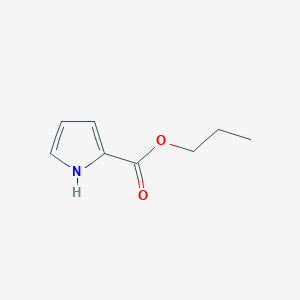
propyl 1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 1H-pyrrole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral and Antitumor Properties
Propyl 1H-pyrrole-2-carboxylate derivatives have shown potential as antiviral and antitumor agents. Research indicates that compounds similar to this compound can interact with DNA, specifically targeting the minor groove. This interaction can inhibit the activity of transcription factors and other DNA-binding proteins, which are crucial in gene regulation. Such properties make these compounds candidates for therapeutic development against various cancers and viral infections .
Case Study: Synthesis of DNA-Binding Polyamides
A study demonstrated the synthesis of polyamides containing imidazole and pyrrole carboxamides, which exhibited significant binding affinity to double-stranded DNA. The synthesized compounds were evaluated for their ability to inhibit specific DNA-binding proteins, showcasing their potential in gene regulation and therapeutic applications .
| Compound Type | Binding Affinity | Application Area |
|---|---|---|
| Pyrrole Polyamides | High | Antiviral, Antitumor |
| Imidazole-Pyrrole Conjugates | Moderate | Gene Regulation |
Material Science
Conductive Polymers
The synthesis of conductive polymers from pyrrole derivatives, including this compound, has been explored for applications in electronic devices. These polymers can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electrical conductivity and stability .
Case Study: Conductive Polymer Films
Research on the fabrication of films from pyrrole-based compounds revealed that these materials possess tunable conductivity based on their chemical structure. The incorporation of propyl groups enhances solubility and processability, making them suitable for various electronic applications .
| Application | Material Type | Key Property |
|---|---|---|
| OLEDs | Conductive Polymer Films | High conductivity |
| Photovoltaic Cells | Organic Conductors | Enhanced stability |
Agricultural Chemistry
Pesticidal Activity
Recent studies have indicated that pyrrole derivatives may possess pesticidal properties. The structural features of this compound contribute to its effectiveness against certain pests, potentially offering a new avenue for developing environmentally friendly pesticides .
Case Study: Pesticide Efficacy Testing
In a controlled environment, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations, suggesting its viability as a natural pesticide alternative .
| Pest Type | Efficacy (%) | Application Potential |
|---|---|---|
| Aphids | 85% | Natural Pesticide |
| Whiteflies | 78% | Crop Protection |
Propriétés
Numéro CAS |
173908-62-8 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
propyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 |
Clé InChI |
UDGJAVHADMBUGS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CN1 |
SMILES canonique |
CCCOC(=O)C1=CC=CN1 |
Synonymes |
1H-Pyrrole-2-carboxylicacid,propylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















